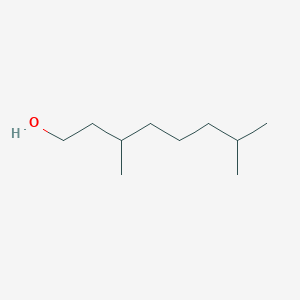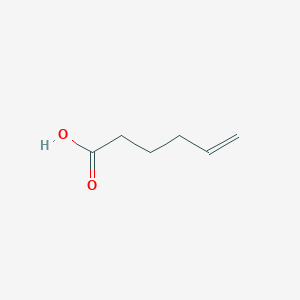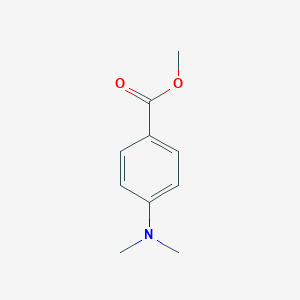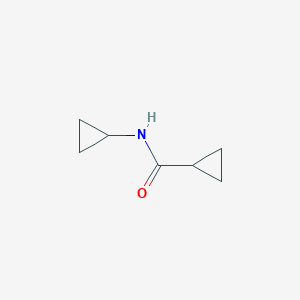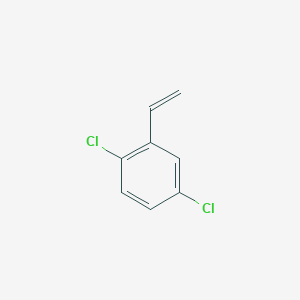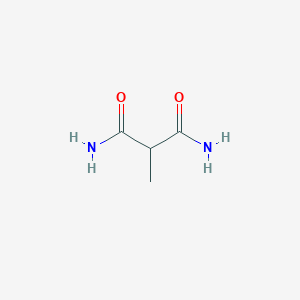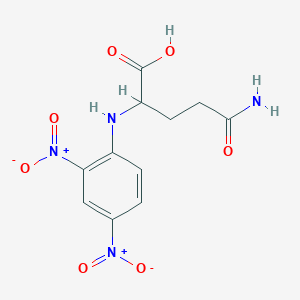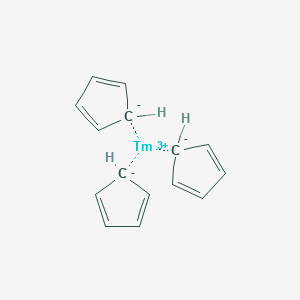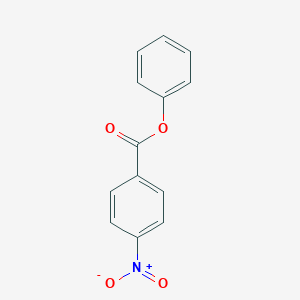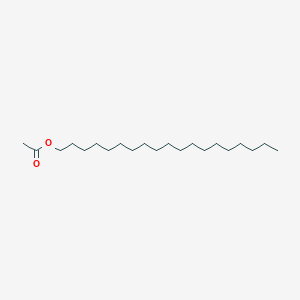![molecular formula C14H17NO2Se B075511 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid CAS No. 1148-13-6](/img/structure/B75511.png)
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid, also known as IESeBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of organoselenium compounds, which have been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is not fully understood, but it is believed to involve the activation of the Nrf2-Keap1 signaling pathway, which plays a critical role in cellular defense against oxidative stress. 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in antioxidant and anti-inflammatory responses (Li et al., 2018; Wang et al., 2019).
Efectos Bioquímicos Y Fisiológicos
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase cell viability and reduce oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In vivo, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit tumor growth and reduce inflammation in animal models (Li et al., 2018; Zhang et al., 2020). 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of cardiovascular disease (Zhang et al., 2020).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential toxicity, as organoselenium compounds have been shown to have both beneficial and harmful effects depending on the dosage and duration of exposure (Chen et al., 2019).
Direcciones Futuras
There are several future directions for research on 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic properties in other diseases, such as diabetes and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid to improve its yield and purity.
In conclusion, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is a promising chemical compound that has potential therapeutic properties in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in vitro and in vivo. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 1H-indole-3-ethylamine in the presence of a base, followed by treatment with sodium borohydride and hydrogen selenide. The resulting compound can be purified by column chromatography. This synthesis method has been reported in a scientific paper by Li et al. (2018).
Aplicaciones Científicas De Investigación
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells (Li et al., 2018; Li et al., 2019). In neuroprotection, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to protect against oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In cardiovascular disease, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to improve endothelial function and reduce inflammation in animal models (Zhang et al., 2020).
Propiedades
Número CAS |
1148-13-6 |
|---|---|
Nombre del producto |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
Fórmula molecular |
C14H17NO2Se |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
InChI |
InChI=1S/C14H17NO2Se/c16-14(17)6-3-8-18-9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2,(H,16,17) |
Clave InChI |
LPWQZFFLXJPFTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
Sinónimos |
4-[[2-(1H-Indol-3-yl)ethyl]seleno]butyric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



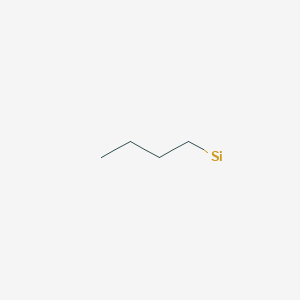
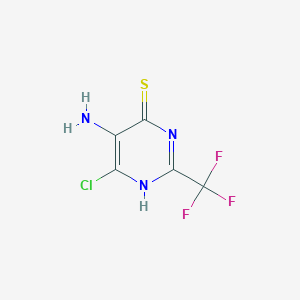
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
